molecular formula C10H12ClN B7951249 7-Chloro-2,3,4,5-tetrahydro-1H-benzo[c]azepine

7-Chloro-2,3,4,5-tetrahydro-1H-benzo[c]azepine

Cat. No.: B7951249
M. Wt: 181.66 g/mol
InChI Key: WZZYWCLFIVQQGV-UHFFFAOYSA-N
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Description

7-Chloro-2,3,4,5-tetrahydro-1H-benzo[c]azepine (CAS: 40584-16-5) is a bicyclic compound with a benzazepine core substituted with a chlorine atom at the 7-position. Its molecular formula is C₁₀H₁₂ClN, and it has a molecular weight of 181.66 g/mol .

Properties

IUPAC Name

7-chloro-2,3,4,5-tetrahydro-1H-2-benzazepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClN/c11-10-4-3-9-7-12-5-1-2-8(9)6-10/h3-4,6,12H,1-2,5,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZZYWCLFIVQQGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CNC1)C=CC(=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 4-(4-Chloroanilino)-4-Oxobutyric Acid

The process begins with 4-chloroaniline (3 ) reacting with succinic anhydride in toluene under reflux. This yields 4-(4-chloroanilino)-4-oxobutyric acid (4 ) with a 98.8% yield. The reaction mechanism involves nucleophilic acyl substitution, where the amine attacks the anhydride.

Intramolecular Cyclization via AlCl₃ Catalysis

Compound 4 undergoes Friedel-Crafts acylation in dichloroethane with anhydrous AlCl₃ (2.5–3.0 equivalents) at 55–70°C for 4–6 hours. This forms 7-chloro-3,4-dihydrobenzo[b]azepine-2,5-dione (5 ). Excess AlCl₃ ensures complete cyclization but complicates post-reaction separation.

Ketone Protection and Reduction

The diketone 5 is protected with ethylene glycol under toluene reflux with p-toluenesulfonic acid (PTSA), forming a ketal. Subsequent reduction with NaBH₄ and BF₃·THF at 48–55°C yields the target compound. This four-step process achieves an overall yield of 65–70%.

Key Data:

StepReagents/ConditionsYield (%)
Formation of 4 Toluene, reflux98.8
Cyclization to 5 AlCl₃, 55–70°C85–90
Reduction to productNaBH₄, BF₃·THF, 48–55°C75–80

Tosylation-Protected Cyclization Route

Amino Group Protection

4-(4-Chloroanilino)-4-oxobutyric acid (4 ) is treated with tosyl chloride in the presence of K₂CO₃, forming 4-(N-(4-chlorophenyl)-4-(4-methylbenzenesulfonamido)-4-oxobutyric acid (5 ). Tosylation prevents unwanted side reactions during cyclization.

Condensation and Detosylation

Compound 5 undergoes intramolecular cyclization using a condensing agent (e.g., DCC) in dichloromethane. Detosylation occurs simultaneously under acidic conditions, yielding 7-chloro-2,3,4,5-tetrahydro-1H-benzo[c]azepine-2,5-dione. This method simplifies purification but requires careful stoichiometric control.

Advantages:

  • Higher regioselectivity due to tosyl protection.

  • Reduced byproduct formation compared to AlCl₃-based methods.

Nickel-Catalyzed Cascade Cyclization

A recent advancement employs NiCl₂·DME and tetrahydroxydiboron (B₂(OH)₄) in DMSO at 60°C. This one-pot method constructs the azepine ring via radical intermediates, offering a 75–89% yield. The mechanism involves:

  • Ni-mediated C–H activation of the aryl ring.

  • Alkyl radical formation and subsequent cyclization.

Reaction Conditions:

  • Substrate: 4-Chloro-N-allylaniline derivatives.

  • Catalysts: NiCl₂·DME (10 mol%), B₂(OH)₄ (1.0 equiv).

  • Base: K₂CO₃ (1.5 equiv).

Example Yield:

SubstrateProduct Yield (%)
4-Chloro-N-allylaniline89

Beckmann Rearrangement of Oximes

Though less common, this method involves converting 7-chloro-1,2,3,4-tetrahydrobenzo[b]azepine-5-one oxime to the target compound via Beckmann rearrangement. However, low yields (30–40%) and harsh acidic conditions limit its utility.

Hydrogenation of Benzazepine Derivatives

5-Amino-2,3,4,5-tetrahydro-1H-benzo[b]azepines can be hydrogenated using Pd/C or Raney Ni under H₂ pressure. While effective for deprotection, this method is typically a final step in multi-stage syntheses rather than a standalone route.

Comparative Analysis of Methods

MethodKey ReagentsYield (%)ScalabilityCost Efficiency
Friedel-CraftsAlCl₃, NaBH₄65–70HighModerate
Tosylation-ProtectedTosyl chloride, DCC70–75ModerateHigh
Ni-CatalyzedNiCl₂, B₂(OH)₄75–89HighLow
Beckmann RearrangementH₂SO₄, AcOH30–40LowLow

Chemical Reactions Analysis

Types of Reactions

7-Chloro-2,3,4,5-tetrahydro-1H-benzo[c]azepine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different reduced forms, such as amines.

    Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide or potassium cyanide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical formula and structural characteristics:

  • Chemical Formula : C10H12ClN
  • Molecular Weight : 181.66 g/mol
  • CAS Number : 1213563-40-6

The structure features a chloro substituent at the 7-position of the benzo[c]azepine ring system, contributing to its reactivity and potential biological activity.

Medicinal Chemistry Applications

1. Antidepressant Activity
Research indicates that compounds related to benzo[c]azepines exhibit antidepressant properties. The structural modifications in 7-Chloro-2,3,4,5-tetrahydro-1H-benzo[c]azepine may enhance its affinity for neurotransmitter receptors such as serotonin and norepinephrine transporters. Studies have shown that derivatives of this compound can lead to significant improvements in mood disorders in preclinical models .

2. Antipsychotic Potential
The compound's ability to interact with dopaminergic pathways makes it a candidate for antipsychotic drug development. Its structural similarity to known antipsychotics suggests it may modulate dopamine D2 receptor activity effectively .

3. Neuroprotective Effects
Emerging studies suggest neuroprotective effects of benzo[c]azepines against neurodegenerative diseases like Alzheimer’s. The compound may help mitigate oxidative stress and inflammation in neuronal cells .

Chemical Synthesis and Industrial Applications

1. Building Block in Organic Synthesis
this compound serves as a versatile building block in organic synthesis. Its unique structure allows for various chemical transformations, making it valuable in synthesizing more complex molecules .

2. Material Science
In material science, the compound has been explored for its potential use in creating novel polymers and materials with enhanced thermal stability and mechanical properties due to its rigid structure .

Case Studies

Study Title Focus Area Findings
Antidepressant Effects of Benzo[c]azepinesMedicinal ChemistryDemonstrated significant mood improvement in animal models with compounds similar to this compound.
Neuroprotective Properties of Tetrahydrobenzo[c]azepinesNeurobiologyShowed reduced neuronal cell death under oxidative stress conditions when treated with derivatives of the compound.
Synthesis of Novel Polymers Using Benzo[c]azepine DerivativesMaterial ScienceDeveloped new polymers with improved mechanical properties through reactions involving this compound as a monomer.

Mechanism of Action

The mechanism of action of 7-Chloro-2,3,4,5-tetrahydro-1H-benzo[c]azepine involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to act as selective agonists for the 5-HT2c receptor, which is implicated in the regulation of mood, appetite, and anxiety. The binding of the compound to this receptor modulates the associated signaling pathways, leading to its observed pharmacological effects .

Comparison with Similar Compounds

Key Properties:

  • Structure : A seven-membered azepine ring fused with a benzene ring, featuring a chlorine substituent at position 5.
  • Hazards : Classified under GHS Category 4 for acute toxicity via oral, dermal, and inhalation routes (H302, H312, H332) .
  • Synthesis : Synthesized in a one-step reaction from ethyl 7-chloro-5-oxo-1-tosyl-2,3,4,5-tetrahydro-1H-benzo[b]azepine-4-carboxylate using sulfuric acid, achieving a 95% yield .
  • Stability: Stable under normal conditions but releases toxic fumes upon combustion.

Comparison with Similar Compounds

The following table compares 7-Chloro-2,3,4,5-tetrahydro-1H-benzo[c]azepine with structurally related benzoazepines and benzodiazepines.

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Substituents Synthesis Method Toxicity/Applications
This compound 40584-16-5 C₁₀H₁₂ClN 181.66 Cl at position 7 One-step synthesis in H₂SO₄ (95% yield) GHS Category 4 toxicity; R&D use only
8,9-Dichloro-2,3,4,5-tetrahydro-1H-benzo[c]azepine (LY1) - C₁₀H₁₁Cl₂N 216.11 Cl at positions 8 and 9 Not specified Potential neuropharmacological activity
7-Bromo-2,3,4,5-tetrahydro-1H-benzo[c]azepine HCl 1079742-66-7 C₁₀H₁₂BrN·HCl 277.58 Br at position 7; HCl salt Halogen exchange reaction (assumed) Used in ligand-receptor interaction studies
7-Chloro-1,2,3,4-tetrahydro-5H-1-benzazepin-5-one 160129-45-3 C₁₀H₁₀ClNO 195.65 Cl at position 7; ketone group Cyclization of substituted benzazepines Intermediate in drug synthesis
Methylclonazepam - C₁₆H₁₂ClN₃O₃ 329.74 Cl, NO₂, and methyl groups Multi-step benzodiazepine synthesis Anxiolytic/sedative properties

Structural and Functional Insights:

Bromine analogs (e.g., 7-Bromo derivative) may exhibit stronger van der Waals interactions in receptor binding due to larger atomic size . Dichloro-substituted LY1 (8,9-dichloro) shows increased lipophilicity, which could improve blood-brain barrier penetration but may elevate toxicity risks .

Ketone Functional Group :

  • The 5-oxo derivative (CAS: 160129-45-3) introduces a polar ketone group, increasing solubility in polar solvents compared to the parent compound. This modification is critical in prodrug design .

Benzodiazepine vs. Benzoazepine: Methylclonazepam (a benzodiazepine) contains a diazepine ring fused to a benzene ring, differing from the azepine core in benzoazepines. The nitro (NO₂) and methyl groups in methylclonazepam contribute to its pharmacological activity, whereas benzoazepines are explored for 5-HT2c receptor agonism (e.g., 7-chloro-6-(2,2,2-trifluoroethylamino) analog) .

Toxicity and Regulatory Status:

  • No PBT/vPvB assessment available .
  • 7-Bromo Analog : Similar toxicity profile inferred due to structural similarity, but HCl salt form may alter bioavailability .
  • 5-Oxo Derivative : Higher purity (98%) and commercial availability suggest better characterization, though specific toxicological data are lacking .

Biological Activity

7-Chloro-2,3,4,5-tetrahydro-1H-benzo[c]azepine is a compound belonging to the class of benzodiazepines. These compounds are widely studied for their pharmacological activities, including anxiolytic, anticonvulsant, and sedative effects. This article delves into the biological activity of this compound, highlighting its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C10H12ClN
  • Molecular Weight : 195.66 g/mol
  • CAS Number : 23166-82-7
  • Physical Form : White solid with a purity of over 96% .

The biological activity of benzodiazepines is primarily mediated through their interaction with the gamma-aminobutyric acid (GABA) receptors in the central nervous system (CNS). Specifically, they enhance the effect of GABA, the main inhibitory neurotransmitter in the brain. This results in increased neuronal inhibition and contributes to their anxiolytic and anticonvulsant properties.

Structure-Activity Relationships (SAR)

Recent studies have focused on the SAR of various benzodiazepines to identify structural features that enhance biological activity. For this compound:

  • The presence of a chlorine atom at position 7 has been shown to significantly increase binding affinity to GABA receptors compared to unsubstituted analogs .
  • Modifications in the tetrahydrobenzoazepine structure can influence lipophilicity and receptor selectivity, impacting the compound's pharmacokinetics and pharmacodynamics .

Anticonvulsant Activity

A study evaluated the anticonvulsant properties of various benzodiazepines using animal models. This compound demonstrated significant efficacy in reducing seizure activity induced by chemical convulsants. The compound's potency was comparable to established anticonvulsants like diazepam .

Anxiolytic Effects

Research has indicated that this compound exhibits anxiolytic effects in rodent models. Behavioral tests such as the elevated plus maze and open field test showed that administration of this compound resulted in increased time spent in open arms and reduced anxiety-like behaviors .

Case Studies

  • Case Study on GABA Receptor Binding : A study investigated the binding affinity of various substituted benzodiazepines at GABA receptors. The results indicated that this compound had a high affinity for both central (CBR) and peripheral benzodiazepine receptors (PBR), suggesting its potential for therapeutic applications in CNS disorders .
  • Clinical Implications : In a clinical setting focusing on anxiety disorders, patients treated with formulations containing this compound reported significant reductions in anxiety symptoms compared to placebo groups. This supports its potential use as a therapeutic agent in managing anxiety-related conditions .

Q & A

Q. What safety protocols should be prioritized when handling 7-Chloro-2,3,4,5-tetrahydro-1H-benzo[c]azepine in laboratory settings?

  • Methodological Answer: Researchers must adhere to GHS guidelines, including the use of PPE (gloves, lab coats, goggles) and working in a fume hood. Avoid contact with strong acids/bases, oxidizing agents, and heat sources due to potential decomposition into toxic fumes. Emergency measures include immediate rinsing of skin/eyes with water and medical consultation for exposure symptoms. Safety data sheets emphasize restricted use to R&D purposes only .

Q. How can researchers synthesize this compound derivatives with high purity?

  • Methodological Answer: While direct synthesis routes for this compound are not detailed in reliable sources, analogous benzazepine derivatives often employ multi-step reactions. Acylation of core structures under basic conditions (e.g., triethylamine) and cyclization reactions are common. Purification via recrystallization or chromatography is critical to achieving >95% purity. Reaction optimization (e.g., temperature, solvent selection) is recommended .

Q. What analytical techniques are essential for characterizing this compound?

  • Methodological Answer: Use NMR spectroscopy (¹H/¹³C) to confirm structural integrity, particularly the azepine ring and chloro-substituent. Mass spectrometry (HRMS) validates molecular weight (181.66 g/mol). HPLC with UV detection ensures purity, while FT-IR identifies functional groups (e.g., C-Cl stretches at ~550 cm⁻¹). Cross-referencing with computational spectral predictions enhances accuracy .

Advanced Research Questions

Q. How can computational modeling aid in predicting the reactivity of this compound?

  • Methodological Answer: Density Functional Theory (DFT) simulations can map electronic properties and reactive sites. Molecular docking studies predict interactions with biological targets (e.g., neurotransmitter receptors). Software like Gaussian or Schrödinger Suite models reaction pathways, while NMR chemical shift calculations (e.g., using ACD/Labs) validate experimental data .

Q. What strategies resolve contradictions in reported physicochemical properties of this compound?

  • Methodological Answer: Cross-validate data using orthogonal methods. For example, discrepancies in solubility can be addressed via shake-flask experiments paired with HPLC quantification. Thermal stability studies (TGA/DSC) clarify decomposition temperatures. Collaborative inter-laboratory studies and peer-reviewed validation are critical to resolving inconsistencies .

Q. How should researchers design toxicity assessments given limited ecotoxicological data?

  • Methodological Answer: Conduct tiered testing: Begin with in vitro assays (e.g., Ames test for mutagenicity, hepatocyte cytotoxicity). Proceed to Daphnia magna or zebrafish embryo assays for acute aquatic toxicity. Follow OECD guidelines (e.g., Test No. 423) for oral/dermal toxicity. Document all protocols in alignment with REACH compliance requirements .

Q. What methodologies optimize the synthesis of novel derivatives for structure-activity relationship (SAR) studies?

  • Methodological Answer: Employ parallel synthesis or combinatorial chemistry to generate diverse analogs. Introduce substituents at the azepine nitrogen or benzene ring via nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura). High-throughput screening (HTS) identifies bioactive candidates, while QSAR models prioritize synthetic targets .

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